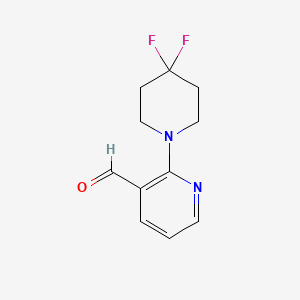

2-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde

Description

2-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde is a nicotinaldehyde derivative featuring a 4,4-difluoropiperidin-1-yl substituent at the 2-position of the pyridine ring. The compound combines the reactive aldehyde group of nicotinaldehyde with a fluorinated piperidine moiety, which enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs. Nicotinaldehyde itself is a known precursor in NAD biosynthesis, capable of restoring NAD levels in cancer cells and interfering with therapies targeting the NAD salvage pathway (e.g., NAMPT inhibitors like APO866) . The addition of the difluoropiperidine group in this compound likely modulates its enzymatic interactions and pharmacokinetic properties, making it a compound of interest in medicinal chemistry.

Properties

IUPAC Name |

2-(4,4-difluoropiperidin-1-yl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O/c12-11(13)3-6-15(7-4-11)10-9(8-16)2-1-5-14-10/h1-2,5,8H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXMRQRRLMRLRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2=C(C=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde typically involves the reaction of 4,4-difluoropiperidine with nicotinaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the compound .

Chemical Reactions Analysis

2-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde undergoes various types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for versatile reactions, including:

- Oxidation : Conversion to carboxylic acids or other oxidized derivatives.

- Reduction : Transformation of the aldehyde group into alcohols.

- Substitution : Nucleophilic substitution reactions at the piperidine ring.

These reactions are facilitated by various reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Biology

This compound is under investigation for its potential biological activities. Preliminary studies suggest that it may interact with specific biomolecules, influencing various biological processes. Notable areas of interest include:

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial infections.

- Anticancer Properties : Research indicates potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction.

Medicine

In medicinal chemistry, this compound is being explored as a precursor for drug development. Its unique properties may allow it to serve as a building block for new therapeutic agents targeting diseases such as cancer and infectious diseases.

Antimicrobial Activity Study

A study demonstrated that derivatives containing the difluoropiperidine group exhibited significant antimicrobial properties. The presence of fluorine atoms enhanced membrane permeability, increasing the compound's efficacy against various pathogens.

Anticancer Research

Research into the anticancer effects of this compound revealed its potential to induce cell cycle arrest in specific cancer cell lines. The trifluoromethyl group was critical for enhancing biological activity, highlighting the importance of structural modifications in drug design.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison Table

Key Comparisons

Nicotinaldehyde

- Structural Differences : The target compound introduces a 4,4-difluoropiperidine group, absent in nicotinaldehyde. Fluorination increases lipophilicity and resistance to oxidative metabolism.

- Functional Impact : Nicotinaldehyde directly serves as an NAD precursor, enabling cancer cells to bypass NAMPT inhibition . The fluorinated derivative may exhibit stronger covalent binding to enzymes (e.g., nicotinamidase Pnc1) due to enhanced electrophilicity at the aldehyde group, as seen in Pnc1 inhibition by nicotinaldehyde .

Piperazine/Piperidine Derivatives

- The acetic acid moiety further differentiates solubility and reactivity .

- 1-(4,5-Dichloro-2-nitrophenyl)piperidine : The electron-withdrawing nitro and chloro groups may confer stability but reduce metabolic flexibility compared to the difluoro substituent in the target compound .

Dihydropyridines (e.g., Nifedipine)

- Core Structure : Nifedipine’s dihydropyridine ring is distinct from the pyridine-aldehyde scaffold of the target compound.

- Pharmacology : Nifedipine acts as a calcium channel blocker, while the target compound’s aldehyde group suggests involvement in NAD pathways or enzyme inhibition .

Metabolic and Pharmacokinetic Considerations

- Metabolic Stability: The C-F bonds in this compound likely slow hepatic metabolism compared to non-fluorinated nicotinaldehyde, extending its half-life.

- Enzyme Interactions : Similar to nicotinaldehyde, the compound may covalently bind cysteine residues (e.g., C167 in Pnc1), but fluorination could alter binding kinetics or specificity .

- NAD Modulation : If the compound retains nicotinaldehyde’s ability to convert to nicotinic acid (NA), it might activate the NAPRT-dependent Preiss–Handler pathway, counteracting NAD-depleting therapies .

Biological Activity

2-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with two fluorine atoms and a nicotinaldehyde moiety. This unique structure contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H12F2N2O |

| Molecular Weight | 240.24 g/mol |

| SMILES | CN1CC(CC1)(C(=O)C=CC=N)F |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in signaling pathways related to inflammation and cancer progression. Notably, it has been investigated for its potential to modulate the activity of IRAK-4, a kinase implicated in inflammatory responses and autoimmune diseases .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 21.00 |

| MCF-7 (breast cancer) | 26.10 |

These findings indicate that the compound possesses potent antiproliferative activity, making it a candidate for further development as an anticancer agent .

In Vivo Studies

Case studies involving animal models have shown promising results in terms of anti-inflammatory effects. For example, in a murine model of rheumatoid arthritis, administration of the compound led to a significant reduction in joint inflammation and damage . The mechanism is believed to involve the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Cancer Treatment : Its ability to inhibit cancer cell proliferation suggests a role in oncology.

- Anti-inflammatory Therapy : The compound may be useful in treating autoimmune diseases due to its effects on inflammatory pathways.

- Neurological Disorders : Preliminary research indicates potential benefits in neurodegenerative conditions such as Alzheimer's disease through modulation of neuroinflammatory processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.